molecular formula C11H22N2O2 B6161634 tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate CAS No. 2013194-88-0

tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate

Cat. No. B6161634
CAS RN: 2013194-88-0
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate (TBC) is an organic compound that belongs to the class of tert-butylcarbamates. It is a colorless liquid with a low melting point and a high boiling point. TBC has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, drug metabolism, and the synthesis of novel compounds. tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate has also been used to study the effects of environmental pollutants on human health.

Mechanism of Action

Tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate acts as an inhibitor of enzyme activity. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. This inhibition can be used to study the effects of environmental pollutants on human health, as well as to study the effects of drugs on the body.
Biochemical and Physiological Effects
tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of drugs, which can lead to adverse reactions. tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate has also been found to inhibit the activity of other enzymes, such as proteases, which can lead to changes in the metabolism of proteins.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is easy to use, as it is a colorless liquid that is stable at room temperature. However, there are some limitations to its use, such as its low solubility in water and its potential to cause adverse reactions.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate. One potential application is in the development of novel drugs, as tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate has been found to inhibit the activity of enzymes involved in drug metabolism. Additionally, tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate could be used in the study of environmental pollutants, as it has been found to inhibit the activity of enzymes involved in the metabolism of environmental pollutants. Finally, tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate could be used in the development of novel compounds, as it has been found to be a useful reagent in organic synthesis.

Synthesis Methods

Tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is synthesized from tert-butyl alcohol and cyclopropyl amine. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at room temperature and produces a colorless liquid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 1-(aminomethyl)cyclopropaneethanol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "1-(aminomethyl)cyclopropaneethanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add 1-(aminomethyl)cyclopropaneethanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the amine group of 1-(aminomethyl)cyclopropaneethanol.", "Step 3: Allow the reaction mixture to stir at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl N-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate as a white solid." ] }

CAS RN

2013194-88-0

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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